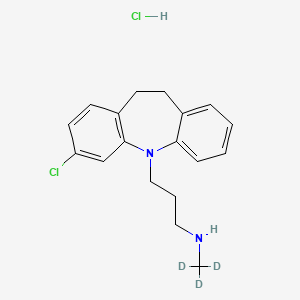

N-Desmethyl Clomipramine-d3 Hydrochloride

Descripción

Contextualization within Clomipramine (B1669221) Metabolism and its Biological Significance

Clomipramine is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder (OCD), depression, and panic disorder. patsnap.commayocliniclabs.com Upon administration, clomipramine undergoes extensive metabolism in the liver, primarily through a process called N-demethylation, which is catalyzed by cytochrome P450 enzymes such as CYP2C19, CYP3A4, and CYP1A2. drugbank.comclinpgx.org This metabolic process results in the formation of its major active metabolite, N-desmethylclomipramine, also known as norclomipramine. patsnap.comdrugbank.com

The Role of Deuterated Analogues in Advancing Pharmacological and Metabolic Investigations

Deuterated analogues, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This subtle structural modification does not typically alter the pharmacological properties of the molecule but provides a distinct mass signature that is easily detectable by mass spectrometry. nih.gov The use of deuterium-labeled compounds has revolutionized bioanalytical techniques, offering significant advantages in precision, accuracy, and reliability. clearsynth.comnih.gov

One of the most critical applications of deuterated analogues is their use as internal standards in quantitative mass spectrometry-based assays. texilajournal.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. aptochem.com By comparing the mass spectrometry signal of the analyte to that of the internal standard, researchers can correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring highly accurate quantification. clearsynth.comscioninstruments.com Deuterated analogues are considered the "gold standard" for internal standards because they co-elute with the non-labeled analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer, leading to more reliable and reproducible results. aptochem.comresearchgate.net

Furthermore, the replacement of hydrogen with deuterium can slow down the rate of metabolic reactions due to the kinetic isotope effect. nih.gov This property can be exploited in drug discovery to improve the metabolic stability and pharmacokinetic profile of a drug. nih.govjuniperpublishers.com

Definition and Specific Utility of N-Desmethyl Clomipramine-d3 Hydrochloride as a Research Tool

This compound is the hydrochloride salt of N-desmethylclomipramine that has been chemically modified to contain three deuterium atoms on the N-methyl group. scbt.comlgcstandards.com It is specifically designed as a stable, isotopically labeled internal standard for the quantitative analysis of N-desmethylclomipramine in biological matrices such as plasma and blood. glpbio.comnih.gov

The primary utility of this compound is in pharmacokinetic studies and therapeutic drug monitoring of clomipramine. nih.gov Given the significant pharmacological contribution of norclomipramine, accurate measurement of its concentration is essential. By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, researchers can achieve highly sensitive and specific quantification of norclomipramine levels in patients receiving clomipramine. nih.govnih.gov This allows for a more comprehensive understanding of the drug's disposition in the body and helps in establishing a clearer correlation between drug levels and clinical outcomes.

Data Tables

Table 1: Chemical Properties of N-Desmethyl Clomipramine and its Deuterated Analog

| Property | N-Desmethyl Clomipramine Hydrochloride | This compound |

| Synonyms | Norclomipramine hydrochloride, Desmethylclomipramine hydrochloride | Norchlorimipramine-d3 Hydrochloride |

| Molecular Formula | C18H21ClN2 · HCl | C18H19D3Cl2N2 |

| Molecular Weight | 337.29 g/mol | 340.31 g/mol |

| CAS Number | 303-48-0 | 1189971-04-7 |

Data sourced from multiple chemical suppliers and databases. scbt.comlgcstandards.comsigmaaldrich.comsigmaaldrich.com

Table 2: Applications of this compound in Research

| Application | Description | Key Advantage |

| Internal Standard | Used as an internal standard in LC-MS or GC-MS methods for the quantification of N-desmethylclomipramine in biological samples. nih.gov | Co-elutes with the analyte, corrects for matrix effects and instrumental variability, leading to high accuracy and precision. clearsynth.comtexilajournal.com |

| Pharmacokinetic Studies | Enables the accurate determination of the concentration-time profile of N-desmethylclomipramine after clomipramine administration. | Provides reliable data for understanding the absorption, distribution, metabolism, and excretion of the active metabolite. |

| Therapeutic Drug Monitoring | Facilitates the monitoring of N-desmethylclomipramine levels in patients to ensure they are within the therapeutic range. mayocliniclabs.com | Contributes to optimizing drug dosage and improving treatment outcomes. |

| Metabolic Studies | Can be used in studies investigating the metabolic pathways of clomipramine. | The known stability of the deuterated standard aids in the accurate measurement of its non-deuterated counterpart. |

Compound Names Mentioned in this Article

Clomipramine

N-Desmethyl Clomipramine (Norclomipramine)

this compound

Deuterium

Hydrogen

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-04-7 | |

| Record name | 1189971-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Isotopic Labeling Strategies for N Desmethyl Clomipramine D3 Hydrochloride

Methodologies for the Chemical Synthesis of N-Desmethyl Clomipramine (B1669221) Core Structure

The foundational step in the synthesis of N-Desmethyl Clomipramine-d3 Hydrochloride is the construction of its characteristic 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine core. This tricyclic system, also known as iminodibenzyl, is typically synthesized through established methods of aromatic chemistry.

Historically, the Ullmann condensation has been a viable, albeit harsh, method for forming the dibenzazepine ring system. This reaction involves the copper-catalyzed coupling of two aryl halide molecules. However, modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , for the formation of the carbon-nitrogen bonds that define the central seven-membered ring. The Buchwald-Hartwig reaction offers milder reaction conditions and a broader substrate scope, making it a more efficient and versatile approach.

A common synthetic route to the chlorinated iminodibenzyl core begins with the appropriate precursors. For instance, the synthesis can commence from iminodibenzyl itself. The introduction of the chlorine atom at the 3-position is a critical step. One patented method describes a four-step process starting from iminodibenzyl, which involves:

Acylation: Protection of the nitrogen atom with an acetyl group.

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) chloride to install the chloro substituent.

Following the successful synthesis of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine, the next stage is the attachment of the side chain. This is typically achieved through an alkylation reaction . The nitrogen atom of the dibenzazepine ring is deprotonated with a strong base, such as sodium amide, to form a nucleophilic anion. This anion then reacts with a suitable electrophile, in this case, a derivative of 3-(methylamino)propan-1-ol where the methyl group is deuterated.

Introduction of Deuterium (B1214612) Labels: Positional Specificity and Efficiency

The introduction of deuterium atoms into the N-methyl group of the side chain is the defining feature of this compound. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods, as it provides a distinct mass difference from the unlabeled analyte while maintaining nearly identical chemical properties.

The most direct and efficient method for achieving this specific labeling is to utilize a deuterated building block for the side chain. The synthesis of a deuterated side chain precursor, such as 3-(N-(methyl-d3)amino)propan-1-ol, can be accomplished using commercially available deuterated reagents. For example, reacting 3-aminopropan-1-ol with a deuterated methylating agent like iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) under appropriate conditions will yield the desired N-trideuteromethylated side chain precursor.

Alternatively, the deuterium label can be introduced at a later stage. One potential, though less common, strategy would be to synthesize Clomipramine with a deuterated dimethylamino group (Clomipramine-d6) and then perform a selective demethylation. However, controlling the selective removal of one deuterated methyl group to yield the desired N-desmethyl-d3 product can be challenging and may lead to a mixture of products. Therefore, the use of a pre-labeled side chain is generally the preferred and more efficient strategy.

The efficiency of the labeling process is paramount to ensure high isotopic enrichment. The use of highly enriched deuterated reagents is essential for achieving an isotopic purity of greater than 98%, which is typically required for internal standards.

Analytical Verification of Isotopic Purity and Structural Integrity

Following the synthesis and purification of this compound, a comprehensive analytical characterization is imperative to confirm its structural integrity and to determine the isotopic purity. A combination of spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for verifying the mass of the synthesized compound and for quantifying the isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) is also utilized to confirm the structure by analyzing the fragmentation pattern. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, N-Desmethyl Clomipramine-d3 is readily identified by its specific mass transition. For instance, the transition from the precursor ion (Q1) to a specific product ion (Q3) for N-desmethyl Clomipramine-d3 has been reported as m/z 304.2 → 75.2. By comparing the signal intensities of the deuterated and non-deuterated species, the isotopic purity can be accurately calculated.

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for sensitive and accurate bioanalytical applications.

Advanced Bioanalytical Methodologies Utilizing N Desmethyl Clomipramine D3 Hydrochloride

Development and Validation of Quantitative Analytical Assays

The development of robust and reliable analytical methods is paramount for the accurate measurement of drug metabolites in biological samples. N-Desmethyl Clomipramine-d3 Hydrochloride is instrumental in the validation of these assays, particularly those employing mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. In this context, this compound is frequently employed as an internal standard. tandfonline.comresearchgate.net A sensitive and reproducible LC-MS/MS method was developed for the simultaneous quantification of clomipramine (B1669221) and N-desmethylclomipramine in human plasma, utilizing their respective deuterated analogs, clomipramine-d3 and N-desmethylclomipramine-d3, as internal standards. tandfonline.com This methodology involves the extraction of the analytes from plasma, followed by chromatographic separation and detection by mass spectrometry. tandfonline.comresearchgate.net

The use of a stable-labeled internal standard like this compound is crucial for mitigating matrix effects and variability in ionization efficiency, which are common challenges in bioanalysis. smolecule.com The multiple reaction monitoring (MRM) mode is typically used for detection, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For N-desmethylclomipramine, a common transition is m/z 301.1→72.1, while for its d3-labeled internal standard, the transition is m/z 304.2→75.2. tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more prevalent, GC-MS also serves as a powerful technique for the analysis of thermally stable and volatile compounds. For the analysis of N-desmethylclomipramine by GC-MS, derivatization is often necessary to improve its chromatographic properties and thermal stability. avma.org A method for the simultaneous determination of clomipramine and N-desmethylclomipramine in whole blood involved derivatization with pentafluoropropionic anhydride (B1165640) before GC-MS analysis. avma.orgnih.gov In such methods, this compound would be an ideal internal standard, undergoing the same derivatization reaction and exhibiting similar chromatographic behavior as the analyte.

The use of a mass-selective detector in GC-MS allows for the specific monitoring of characteristic ions, enhancing the selectivity of the analysis. nih.gov

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

The successful application of LC-MS/MS or GC-MS methods relies on the careful optimization of several key parameters.

Chromatographic Separation: Effective separation of the analyte from other matrix components is essential to minimize interference. In LC, this is achieved by selecting the appropriate stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution profile. tandfonline.com For instance, a mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) is often used. tandfonline.com The goal is to achieve a sharp, symmetrical peak for N-desmethylclomipramine, well-resolved from other endogenous substances.

Mass Spectrometric Detection: Optimization of mass spectrometric parameters is critical for achieving the desired sensitivity and specificity. This includes tuning the ion source parameters (e.g., electrospray voltage, gas temperatures) and collision energy for the MRM transitions to maximize the signal intensity of both the analyte and the internal standard. lcms.cz

Table 1: Example LC-MS/MS Parameters for N-Desmethyl Clomipramine Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm) tandfonline.com |

| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v) tandfonline.com |

| Flow Rate | 0.45 ml/min researchgate.net |

| Injection Volume | 5 μl researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) tandfonline.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) tandfonline.com |

| MRM Transition (Analyte) | m/z 301.1 → 72.1 tandfonline.comresearchgate.net |

Role as a Stable-Labeled Internal Standard in Preclinical Biological Matrices

The use of this compound as a stable-labeled internal standard is fundamental for accurate quantification in various preclinical research settings.

Quantification of N-Desmethyl Clomipramine in In Vitro Systems

In vitro studies, such as those investigating drug metabolism using liver microsomes or other cellular systems, rely on precise analytical methods to measure the formation of metabolites. This compound allows for the accurate quantification of N-desmethylclomipramine produced in these systems. By adding a known amount of the deuterated internal standard to the in vitro samples, any variability in the extraction process or instrument response can be effectively normalized, leading to reliable data on metabolic rates and pathways.

Quantification of N-Desmethyl Clomipramine in Animal Biological Samples (e.g., plasma, brain tissue)

Preclinical pharmacokinetic and pharmacodynamic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In these studies, this compound is used to quantify N-desmethylclomipramine concentrations in various biological matrices, including plasma and brain tissue. nih.govnih.gov

Studies in rats have shown that N-desmethylclomipramine, along with its parent compound clomipramine, distributes to the brain. nih.govresearchgate.net Accurate measurement of its concentration in different brain regions is crucial for correlating drug levels with pharmacological effects. nih.gov The use of a stable-labeled internal standard is particularly important when analyzing complex matrices like brain homogenates, where matrix effects can be significant.

Similarly, in plasma, the quantification of N-desmethylclomipramine provides key pharmacokinetic parameters. Research in dogs has utilized GC-MS with a deuterated internal standard to determine the pharmacokinetics of clomipramine and desmethylclomipramine. avma.org

Table 2: Research Findings on N-Desmethyl Clomipramine Quantification in Animal Models

| Animal Model | Biological Matrix | Analytical Method | Key Findings |

|---|---|---|---|

| Sprague-Dawley Rats | Brain regions (cortex, hypothalamus, hippocampus, striatum, brainstem, cerebellum), plasma | High-Performance Liquid Chromatography (HPLC) | The cerebral cortex showed the highest concentration of clomipramine, with varying levels of the N-desmethyl metabolite across different brain regions. nih.gov |

| Swiss Mice (NMRI and CD1) | Plasma, Brain Tissue | Not specified in abstract | The study determined the pharmacokinetic parameters of clomipramine and demethylclomipramine, noting rapid absorption and metabolism. nih.gov |

Preclinical Pharmacological and Mechanistic Investigations of N Desmethyl Clomipramine

Receptor Binding and Neurotransmitter Transporter Interaction Profiles

The interaction of N-desmethylclomipramine with monoamine transporters and receptors reveals a pharmacological profile that is distinct from its parent compound, clomipramine (B1669221). This profile is characterized by a significant shift in its affinity and potency towards the norepinephrine (B1679862) transporter.

N-desmethylclomipramine demonstrates a marked difference in its inhibitory activity at the serotonin (B10506) and norepinephrine transporters when compared to clomipramine. While clomipramine is a potent inhibitor of the serotonin transporter (SERT), N-desmethylclomipramine is a substantially more potent inhibitor of the norepinephrine transporter (NET). angelomercuri.itnih.gov

Research has shown that N-desmethylclomipramine has a very high affinity for the NET, with one study reporting a Ki value of 0.32 nM. wikipedia.org Its affinity for SERT is considerably lower, with a reported Ki of 31.6 nM. wikipedia.org This represents a significant shift from clomipramine, which is known for its potent serotonin reuptake inhibition. nih.gov In vivo studies using positron emission tomography (PET) in non-human primates have corroborated these findings, demonstrating that N-desmethylclomipramine occupies the norepinephrine transporter more potently than clomipramine. nih.gov The mean Kd values, representing the concentration required to occupy 50% of the NET, were 4.4 ng/ml for N-desmethylclomipramine, compared to 24.5 ng/ml for clomipramine. nih.gov

| Compound | SERT Ki (nM) | NET Ki (nM) | NET Kd (ng/ml) (in vivo, non-human primate) |

|---|---|---|---|

| N-Desmethylclomipramine | 31.6 wikipedia.org | 0.32 wikipedia.org | 4.4 nih.gov |

| Clomipramine | Data not available in provided sources | Data not available in provided sources | 24.5 nih.gov |

N-desmethylclomipramine, like its parent compound, interacts with a variety of monoamine receptors, although its affinity for these receptors can differ. It has been shown to possess anticholinergic activity by antagonizing muscarinic receptors; however, this activity is less pronounced than that of clomipramine. nih.gov

Furthermore, studies indicate that N-desmethylclomipramine is a more potent inhibitor of dopamine (B1211576) uptake compared to clomipramine. nih.gov The parent compound, clomipramine, is known to be an antagonist at several receptors, including the histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contributes to some of its side effects. angelomercuri.itwikipedia.org While comprehensive binding affinity data for N-desmethylclomipramine across the full spectrum of monoamine receptors is not as extensively detailed as for clomipramine, its activity at muscarinic and dopamine sites is a key feature of its pharmacological profile.

| Receptor Target | N-Desmethylclomipramine Activity | Clomipramine Activity |

|---|---|---|

| Muscarinic Receptors | Antagonist (less potent than clomipramine) nih.gov | Antagonist nih.gov |

| Dopamine Transporter (DAT) | Inhibitor (more potent than clomipramine) nih.gov | Inhibitor nih.gov |

| α1-Adrenergic Receptors | Data not available in provided sources | Antagonist angelomercuri.itwikipedia.org |

| 5-HT Receptors | Less potent pressor effect than clomipramine nih.gov | Antagonist (e.g., 5-HT2A) angelomercuri.it |

Additionally, the reduced anticholinergic activity of N-desmethylclomipramine at muscarinic receptors compared to its parent compound is another key difference. nih.gov The metabolite also demonstrates a more potent inhibition of dopamine uptake. nih.gov The presence of both clomipramine and N-desmethylclomipramine in the plasma means that the net effect of administration is a dual inhibition of both serotonin and norepinephrine reuptake. angelomercuri.it

Enzyme Metabolism and Biotransformation Pathways of N-Desmethyl Clomipramine

N-desmethylclomipramine is not only an active metabolite but also a substrate for further biotransformation by the cytochrome P450 enzyme system, leading to the formation of other metabolic products.

The formation of N-desmethylclomipramine from its parent compound, clomipramine, is primarily mediated by several cytochrome P450 enzymes. In vivo and in vitro studies have identified CYP2C19, CYP3A4, and CYP1A2 as the key isoforms responsible for the N-demethylation of clomipramine. angelomercuri.itwikipedia.org

Once formed, N-desmethylclomipramine undergoes further metabolism, principally through hydroxylation. The enzyme responsible for this metabolic step is CYP2D6. angelomercuri.it Genetic variations in these CYP enzymes can lead to significant inter-individual differences in the plasma concentrations of both clomipramine and N-desmethylclomipramine. nih.gov

The biotransformation of N-desmethylclomipramine results in the creation of subsequent metabolites. The hydroxylation of N-desmethylclomipramine by CYP2D6 leads to the formation of hydroxylated derivatives, such as 8-hydroxy-desmethylclomipramine. angelomercuri.itwikipedia.org

In addition to hydroxylation, N-desmethylclomipramine can undergo a second demethylation step. This process results in the formation of didesmethylclomipramine. angelomercuri.itwikipedia.org These subsequent metabolites are then typically conjugated, for instance with glucuronic acid, to facilitate their excretion from the body. angelomercuri.it

In Vitro Metabolic Stability and Clearance Assessments

The metabolic stability of a compound is its susceptibility to biotransformation, which determines its half-life and clearance. medchemexpress.com For N-desmethylclomipramine, an active metabolite of clomipramine, its stability is characterized by the enzymatic reactions that form it and subsequently clear it. clinpgx.org

In vitro studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of clomipramine and N-desmethylclomipramine. The N-demethylation of clomipramine, which produces N-desmethylclomipramine, is catalyzed by multiple enzymes. Studies have shown a significant correlation between the rate of N-desmethylclomipramine formation and the concentration of CYP3A4. nih.gov Yeast microsomes expressing human CYP3A4 were active in forming the metabolite at a rate of 25.6 nmol/nmol of CYP per hour. nih.gov Furthermore, CYP2C19 is also highly active in this N-demethylation pathway, with an even higher formation rate of 145 nmol/nmol of CYP per hour. nih.gov Research also suggests that CYP1A2 is a third enzyme involved in this conversion. clinpgx.orgnih.govnih.gov

Once formed, N-desmethylclomipramine undergoes further metabolism, primarily through hydroxylation. The 8-hydroxylation of N-desmethylclomipramine is catalyzed by CYP2D6. clinpgx.orgnih.gov In yeast microsomes expressing human CYP2D6, the formation rate of 8-hydroxydesmethylclomipramine was 75 nmol/nmol of CYP per hour. nih.gov This hydroxylation step is a critical pathway for the clearance of the metabolite. winona.edu

The table below summarizes the key enzymes involved in the formation and clearance of N-desmethylclomipramine.

| Metabolic Pathway | Precursor/Substrate | Product | Key Enzyme(s) | Formation Rate (in vitro) |

| Formation | Clomipramine | N-Desmethylclomipramine | CYP2C19 | 145 nmol/nmol CYP/hr |

| Clomipramine | N-Desmethylclomipramine | CYP3A4 | 25.6 nmol/nmol CYP/hr | |

| Clomipramine | N-Desmethylclomipramine | CYP1A2 | - | |

| Clearance | N-Desmethylclomipramine | 8-hydroxy-desmethylclomipramine | CYP2D6 | 75 nmol/nmol CYP/hr |

Preclinical Pharmacokinetic and Distribution Studies in Animal Models

Absorption, Distribution, and Elimination Kinetics in Rodents and Other Preclinical Species

Pharmacokinetic studies in animal models demonstrate that N-desmethylclomipramine is a major metabolite with significant exposure following the administration of clomipramine. In studies with Sprague-Dawley rats, N-desmethylclomipramine was found to have parallel time-dependent concentrations in both serum and brain tissue, indicating rapid exchange between these compartments. clinpgx.org

The elimination half-life of N-desmethylclomipramine has been determined in rats. Following multiple oral doses of clomipramine, the half-life of N-desmethylclomipramine was approximately 5.0 hours in the frontal cerebral cortex and 5.5 hours in the serum. clinpgx.org These values were similar to the half-life of the parent compound, clomipramine, in the same study (6.2 hours in the brain and 7.8 hours in the serum). clinpgx.org Other research has noted that N-desmethylclomipramine can be present in plasma at higher concentrations than the parent compound, clomipramine. nih.gov

Blood-Brain Barrier Permeation and Brain Tissue Distribution Analyses

N-desmethylclomipramine effectively crosses the blood-brain barrier. clinpgx.org Preclinical studies confirm that after administration of clomipramine, absolute concentrations of N-desmethylclomipramine are markedly higher in brain tissue than in serum. clinpgx.org One study reported that the brain-to-serum concentration ratio for N-desmethylclomipramine was 7.4, indicating significant accumulation in the central nervous system. clinpgx.org

Detailed analysis in rats following chronic oral administration of clomipramine revealed a differential distribution of N-desmethylclomipramine across various brain regions. nih.gov The concentrations vary, suggesting regional differences in uptake or retention. The table below presents the distribution of N-desmethylclomipramine in different brain regions of Sprague-Dawley rats.

| Brain Region | N-Desmethylclomipramine Concentration (µg/mg tissue) |

| Cerebral Cortex | 0.40 |

| Hypothalamus | 0.38 |

| Striatum | 0.35 |

| Hippocampus | 0.28 |

| Cerebellum | 0.23 |

| Brainstem | 0.17 |

Data derived from a study involving chronic oral treatment of Sprague Dawley rats. nih.gov

Tissue-Specific Accumulation and Elimination Dynamics

Beyond the central nervous system, N-desmethylclomipramine also distributes to various peripheral organs. Following chronic oral administration of clomipramine to rats, the metabolite was detected in several tissues, indicating widespread distribution. nih.gov

The highest concentrations of the parent compound, clomipramine, were found in the lungs and liver. nih.gov While specific concentration data for N-desmethylclomipramine in all peripheral tissues is not as detailed as for brain regions, its presence was confirmed. nih.gov Notably, in the heart, only the metabolite N-desmethylclomipramine was detected, while the parent compound was absent. nih.gov This suggests tissue-specific differences in either the uptake of the metabolite or the local metabolism of clomipramine to N-desmethylclomipramine within cardiac tissue.

The table below shows the concentrations of N-desmethylclomipramine in plasma and select peripheral organs.

| Tissue / Fluid | N-Desmethylclomipramine Concentration |

| Plasma | 0.13 µg/mL |

| Lung | Detected |

| Liver | Detected |

| Heart | Detected (parent compound absent) |

Data derived from a study involving chronic oral treatment of Sprague Dawley rats. nih.gov

Application of N Desmethyl Clomipramine D3 Hydrochloride in Experimental Research Paradigms

Utilization in Neurotransmitter System Modeling In Vitro and In Vivo (Non-Human)

The study of neurotransmitter systems is fundamental to understanding the mechanisms of action of psychoactive drugs. N-Desmethyl Clomipramine-d3 Hydrochloride, as an internal standard, facilitates the precise measurement of N-Desmethyl Clomipramine (B1669221), a compound with significant effects on serotonergic and noradrenergic systems.

Investigation of Brain Metabolic Profiles in Animal Models (e.g., rats with depression models)

In animal models of depression, such as the ultrasound-induced depression model in rats, understanding the distribution of antidepressants and their metabolites in the brain is crucial. nih.govmdpi.com this compound is instrumental in analytical methods, such as high-performance liquid chromatography (HPLC), used to determine the concentrations of N-Desmethyl Clomipramine in different brain regions. nih.gov

A study on the chronic oral administration of Clomipramine in Sprague-Dawley rats revealed a differential distribution of both Clomipramine and N-Desmethylclomipramine across various brain regions. nih.gov The accurate measurement of these compounds, facilitated by the use of a stable isotope-labeled internal standard like this compound, is essential for constructing a detailed metabolic profile.

Regional Distribution of Clomipramine and N-Desmethylclomipramine in Rat Brain

| Brain Region | Clomipramine Concentration (µg/mg) | N-Desmethylclomipramine Concentration (µg/mg) |

|---|---|---|

| Cerebral Cortex | 2.9 | Data Not Specified in Source |

| Hypothalamus | Lower than Cerebral Cortex | Data Not Specified in Source |

| Striatum | Lower than Hypothalamus | Data Not Specified in Source |

| Cerebellum | Lower than Striatum | Data Not Specified in Source |

| Hippocampus | Lower than Cerebellum | Data Not Specified in Source |

| Brainstem | Lowest Concentration | Data Not Specified in Source |

This table summarizes the relative concentrations of Clomipramine in different rat brain regions after chronic administration. The study also measured N-Desmethylclomipramine, highlighting the importance of using an internal standard for accurate quantification, though specific values for the metabolite were not detailed in the abstract. nih.gov

Proteomic and Metabolomic Investigations in Preclinical Brain Tissues

The use of this compound is pivotal for quantitative metabolomic studies that aim to elucidate the biochemical pathways affected by antidepressant treatment. By serving as an internal standard, it allows for the precise measurement of N-Desmethyl Clomipramine in preclinical brain tissue samples, which can then be correlated with changes in the proteome and metabolome. nih.gov Such investigations in animal models are essential as obtaining human brain samples for this type of research is generally limited to post-mortem studies.

Research into Drug-Induced Biochemical Markers and Cellular Responses (e.g., hepatic phospholipidosis biomarkers)

While the direct use of this compound in studies on hepatic phospholipidosis biomarkers was not found in the reviewed literature, its application as an internal standard is highly relevant for such research. Drug-induced phospholipidosis is a potential cellular response to cationic amphiphilic drugs, a class to which Clomipramine and its metabolite belong. Future research in this area would benefit from the use of stable isotope-labeled standards to accurately quantify the levels of the parent drug and its metabolites in liver tissues and to correlate these with the expression of relevant biomarkers.

Studies on the Chemical Stability and Degradation Pathways of Related Amines in Pharmaceutical Formulations and Biological Matrices

Understanding the stability and degradation of tricyclic antidepressants like Clomipramine is crucial for pharmaceutical development and environmental science. mdpi.com Studies on the degradation of these compounds, whether through oxidation, hydrolysis, or photodegradation, rely on accurate analytical methods to identify and quantify the various degradation products. mdpi.com this compound can serve as an invaluable internal standard in such studies, enabling the precise tracking of the formation of N-Desmethyl Clomipramine as a degradation product of Clomipramine under various conditions. For instance, the photodegradation of Clomipramine is known to produce several compounds, including desmethylclomipramine. mdpi.com

Future Research Directions and Unexplored Avenues for N Desmethyl Clomipramine D3 Hydrochloride

Advancements in Micro-Sampling Techniques and Miniaturized Analytical Platforms

The evolution of bioanalysis is marked by a significant trend towards micro-sampling—the collection of very small volumes of biological fluids (typically <50 µL). This approach offers substantial ethical and logistical benefits, especially in preclinical research involving small animals and in pediatric studies. Techniques such as dried blood spot (DBS) sampling, capillary microsampling, and solid-phase microextraction (SPME) are becoming more common.

The successful implementation of these techniques is critically dependent on the sensitivity and robustness of the analytical method. The minute sample volume necessitates analytical platforms with very low limits of detection. In this context, the role of a high-purity SIL-IS like N-Desmethyl Clomipramine-d3 Hydrochloride becomes indispensable. It co-elutes with the non-labeled analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass. This allows it to act as an ideal control, compensating for analyte loss during sample preparation, variability in instrument response, and matrix effects, which can be pronounced in micro-samples. Future research will focus on validating methods that pair this compound with these novel micro-sampling techniques to facilitate less invasive and more frequent sampling in pharmacokinetic and toxicokinetic studies.

| Research Area | Technique | Rationale for N-Desmethyl Clomipramine-d3 HCl Use |

| Preclinical Pharmacokinetics | Dried Blood Spot (DBS) | Corrects for variability in blood spot volume and extraction efficiency. |

| Therapeutic Drug Monitoring | Capillary Microsampling | Enables accurate quantification from low-volume samples, facilitating remote or at-home sampling. |

| In Vitro Metabolism | Solid-Phase Microextraction | Acts as a reliable internal standard for quantifying metabolite formation in complex biological matrices. |

Integration into High-Throughput Screening for Metabolite-Based Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for biological activity. nih.gov An emerging application of HTS is in the area of drug metabolism and drug-drug interactions (DDI). For instance, HTS can be used to identify compounds that inhibit or induce specific drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.

In such an HTS campaign designed to find inhibitors of the enzyme responsible for Clomipramine (B1669221) demethylation, this compound would be a vital tool. The assay would involve incubating the enzyme and Clomipramine with a library of test compounds. The amount of the metabolite, N-Desmethyl Clomipramine, produced is the primary readout of enzyme activity. By adding a known amount of this compound to each well of the multi-well plate, researchers can use LC-MS/MS to accurately quantify the metabolite formed, normalizing for any well-to-well variability in sample processing or instrument signal. This ensures the high-quality, reproducible data necessary to identify true positive "hits" from a large compound library, thereby accelerating the discovery of new drugs with specific metabolic profiles.

Contribution to Systems Pharmacology and Mechanistic Toxicology Research

Therefore, accurate characterization of its concentration-time profile in the body is essential for building robust physiologically-based pharmacokinetic (PBPK) models. This compound is fundamental to generating this data. By enabling precise quantification, it provides the foundational PK data needed for these complex models. sigmaaldrich.com In mechanistic toxicology, these models can then be used to investigate whether an adverse effect is caused by the parent drug, the metabolite, or a specific ratio of the two. This allows researchers to simulate DDI scenarios and better predict potential toxicity in humans, ultimately leading to the development of safer medicines.

Exploration of Novel Preclinical Research Applications Beyond Current Scopes

The utility of this compound extends beyond conventional PK studies into novel preclinical research platforms. One of the most promising areas is its use in microphysiological systems (MPS), often referred to as "organ-on-a-chip" technology. These devices contain cultured human cells in a microfluidic environment designed to mimic the function of human organs, such as the liver.

When studying the metabolism of Clomipramine in a "liver-on-a-chip" model, this compound would be essential for quantifying the formation of N-Desmethyl Clomipramine in the very small volumes of media circulated through the chip. This allows for a direct assessment of metabolic capacity and can be used to validate how well the in vitro model recapitulates human liver metabolism. Such studies are crucial for improving the preclinical to clinical translation of drug efficacy and toxicity data. Further unexplored avenues include its potential use in advanced neurochemical research, such as microdialysis studies in animal models, to precisely quantify the local concentrations of the metabolite at the site of action in the brain.

Q & A

Basic Research Questions

Q. How is N-Desmethyl Clomipramine-d3 Hydrochloride identified and characterized in analytical workflows?

- Methodological Answer :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C₁₈H₁₉D₃Cl₂N₂·HCl) and isotopic purity (deuterium at three positions) .

- Purity Assessment : Validate via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against non-deuterated standards (e.g., N-Desmethyl Clomipramine Hydrochloride, CAS 29854-14-6) .

- Reference Standards : Use certified reference materials (CRMs) with ≥98% purity to ensure reproducibility in pharmacokinetic studies .

Q. What experimental approaches are used to synthesize deuterated analogs like this compound?

- Methodological Answer :

- Isotopic Labeling : Replace three hydrogen atoms with deuterium at metabolically stable positions (e.g., methyl groups) using catalytic deuteration or deuterated precursors .

- Purification : Employ column chromatography (e.g., silica gel, methanol/chloroform eluent) followed by recrystallization in anhydrous ethanol to isolate the hydrochloride salt .

- Validation : Confirm isotopic incorporation via mass spectrometry and ensure absence of protium contamination using isotope ratio mass spectrometry (IRMS) .

Q. How is this compound quantified in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the metabolite from plasma .

- Analytical Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., N-Desmethyl Clomipramine-d6 Hydrochloride) to correct for matrix effects .

- Calibration : Prepare standard curves in the range of 1–100 ng/mL, ensuring linearity (R² > 0.995) and precision (CV < 15%) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for studying the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro : Incubate with human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify phase I metabolites. Use NADPH-regenerating systems and monitor reaction kinetics via LC-MS .

- In Vivo : Administer deuterated compound to rodent models and collect plasma/bile samples at timed intervals. Compare pharmacokinetic profiles (AUC, Cmax, t₁/₂) to non-deuterated analogs to assess isotope effects .

- Data Interpretation : Use software like Phoenix WinNonlin for non-compartmental analysis to model clearance rates .

Q. How does deuterium labeling impact the stability and pharmacokinetics of this compound?

- Methodological Answer :

- Stability Studies : Conduct forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS to assess deuterium’s protective effect on metabolic sites .

- Pharmacokinetic Impact : Compare deuterated vs. non-deuterated analogs in crossover studies. Deuterium may prolong half-life (t₁/₂) by reducing CYP-mediated metabolism (kinetic isotope effect) .

Q. How can researchers resolve discrepancies in reported molecular weights or CAS numbers for this compound?

- Methodological Answer :

- Cross-Referencing : Validate molecular weight (340.31 g/mol) and CAS (1189971-04-7) against peer-reviewed databases (e.g., PubChem, ECHA) and supplier Certificates of Analysis (CoA) .

- Analytical Validation : Use HRMS to confirm the molecular formula (C₁₈H₁₉D₃Cl₂N₂·HCl) and rule out batch-specific impurities .

- Documentation : Maintain traceable records of synthesis protocols and analytical conditions to ensure reproducibility .

Q. What strategies are recommended for assessing this compound’s stability under long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis/oxidation .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Degradation >5% indicates need for reformulation .

- Reconstitution : Use DMSO for solubility (25 mg/mL) and avoid repeated freeze-thaw cycles to maintain integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.